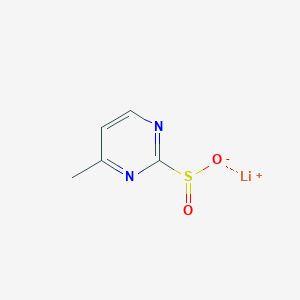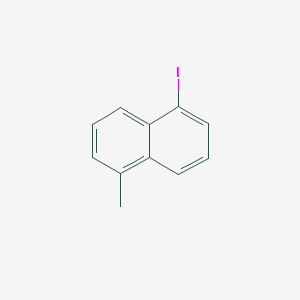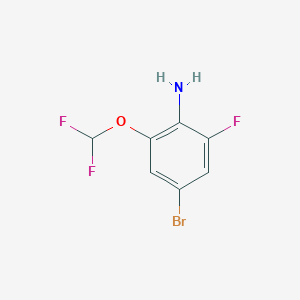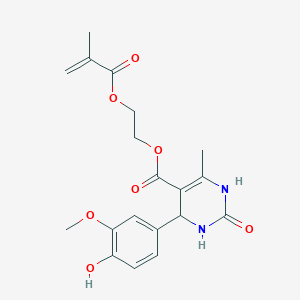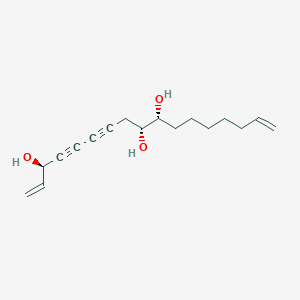
(3R,9R,10R)-Heptadeca-1,16-dien-4,6-diyne-3,9,10-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,9R,10R)-Heptadeca-1,16-dien-4,6-diyne-3,9,10-triol is a polyacetylene compound with a unique structure characterized by multiple double and triple bonds, as well as hydroxyl groups. This compound is known for its presence in certain natural sources, such as Panax ginseng, and has been studied for its potential biological activities, including antitumor properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,9R,10R)-Heptadeca-1,16-dien-4,6-diyne-3,9,10-triol can be achieved through chemoenzymatic asymmetric total synthesis. This method involves the use of enantioconvergent enzyme-triggered cascade reactions, which ensure the production of the desired stereoisomer without the formation of undesired stereoisomers . The synthetic strategy typically includes the use of specific enzymes that catalyze the formation of the compound from simpler precursors.
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its complex structure and the specificity required in its synthesis. advancements in biotechnological methods and enzyme engineering could potentially facilitate large-scale production in the future.
Análisis De Reacciones Químicas
Types of Reactions
(3R,9R,10R)-Heptadeca-1,16-dien-4,6-diyne-3,9,10-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The double and triple bonds can be reduced to single bonds.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of double and triple bonds.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to substitute hydroxyl groups with halogens.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alkanes.
Aplicaciones Científicas De Investigación
Chemistry: Used as a model compound for studying polyacetylene chemistry and reaction mechanisms.
Biology: Investigated for its biological activities, including cytotoxic properties against cancer cells.
Medicine: Potential therapeutic applications due to its antitumor properties.
Industry: Possible use in the development of new materials with unique chemical properties.
Mecanismo De Acción
The mechanism of action of (3R,9R,10R)-Heptadeca-1,16-dien-4,6-diyne-3,9,10-triol involves its interaction with specific molecular targets and pathways. The compound’s antitumor activity is believed to be mediated through the induction of apoptosis in cancer cells, possibly by targeting key enzymes and signaling pathways involved in cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
(3R,9R,10R)-10-Methoxy-1-heptadecene-4,6-diyne-3,9-diol: Shares a similar polyacetylene structure but with a methoxy group instead of a hydroxyl group.
(3S,9R,10R)-Panaxytriol: Another polyacetylene compound with similar biological activities.
Uniqueness
(3R,9R,10R)-Heptadeca-1,16-dien-4,6-diyne-3,9,10-triol is unique due to its specific stereochemistry and the presence of multiple reactive sites, which contribute to its diverse chemical reactivity and potential biological activities.
Propiedades
Número CAS |
139163-35-2 |
|---|---|
Fórmula molecular |
C17H24O3 |
Peso molecular |
276.4 g/mol |
Nombre IUPAC |
(3R,9R,10R)-heptadeca-1,16-dien-4,6-diyne-3,9,10-triol |
InChI |
InChI=1S/C17H24O3/c1-3-5-6-7-10-13-16(19)17(20)14-11-8-9-12-15(18)4-2/h3-4,15-20H,1-2,5-7,10,13-14H2/t15-,16-,17-/m1/s1 |
Clave InChI |
WNVDKDQMWFSCPI-BRWVUGGUSA-N |
SMILES isomérico |
C=CCCCCC[C@H]([C@@H](CC#CC#C[C@@H](C=C)O)O)O |
SMILES canónico |
C=CCCCCCC(C(CC#CC#CC(C=C)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


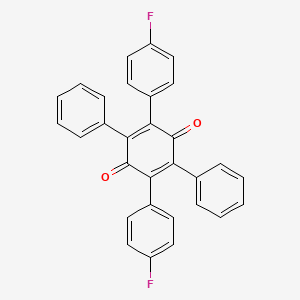
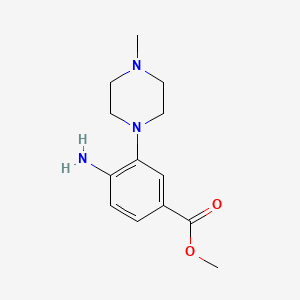
![4,6,7,11-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-10-carboxylic acid](/img/structure/B12841337.png)
